Z55660043

RGS14 inhibitor IC50 triazolothiadiazine

Z55660043 is a second-generation, non-covalent RGS14 inhibitor (IC50 2.3μM) with a triazolothiadiazine scaffold. It uniquely targets the 'undruggable' RGS14 canyon without cytotoxicity, enabling reversible GPCR modulation and precise SAR studies. Ideal for washout experiments, chronic treatment, and CNS models, this compound ensures target selectivity over related RGS proteins like RGS12.

Molecular Formula C20H20N4O4S
Molecular Weight 412.5 g/mol
Cat. No. B12153464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ55660043
Molecular FormulaC20H20N4O4S
Molecular Weight412.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C20H20N4O4S/c1-25-14-5-7-15(8-6-14)28-11-19-21-22-20-24(19)23-16(12-29-20)13-4-9-17(26-2)18(10-13)27-3/h4-10H,11-12H2,1-3H3
InChIKeyHKXIJAJOOCLDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z55660043: A Selective Non-Covalent RGS14 Inhibitor for GPCR Signaling and CNS Research


Z55660043 is a second-generation small-molecule inhibitor of Regulator of G protein Signaling-14 (RGS14) [1]. It belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine chemotype and acts as a selective, non-covalent inhibitor of RGS14 GTPase-accelerating protein (GAP) activity . With an IC50 of 2.3 μM against wild-type RGS14 RGS-box, Z55660043 represents the most potent compound within its analog series and is characterized by its favorable drug-like properties and lack of measurable cytotoxicity [2].

Why RGS14 Inhibitors Like Z55660043 Cannot Be Substituted with Other RGS Modulators


RGS proteins exhibit distinct structural and functional profiles; RGS14 possesses a uniquely shallow and featureless Gα-binding interface, making it historically 'undruggable' [1]. General RGS inhibitors often rely on covalent thiol-reactivity or target different isoforms (e.g., RGS4), leading to off-target effects and unreliable pharmacology [2]. Z55660043, however, is specifically optimized for non-covalent engagement of the RGS14 'canyon,' a binding mode that prevents the nonspecific inhibition seen with earlier covalent probes and enables precise modulation of RGS14-mediated GPCR signaling [3]. Substituting Z55660043 with a generic RGS inhibitor or a less optimized analog would compromise target selectivity, introduce confounding cytotoxicity, and invalidate experimental conclusions.

Quantitative Differentiation of Z55660043 vs. Closest Analogs and Alternative RGS Inhibitors


Enhanced RGS14 Inhibitory Potency: Z55660043 vs. First-Generation Analog Z90276197 and Second-Generation Analog Z55627844

Z55660043 demonstrates superior potency against RGS14 compared to the first-generation hit Z90276197 and the closely related second-generation analog Z55627844. In a standardized Transcreener GDP-detection assay, Z55660043 exhibits an IC50 of 2.3 μM, whereas Z55627844 has a reported IC50 of 3.63 μM [1][2]. This represents a 1.58-fold improvement in potency. The first-generation compound Z90276197 showed significantly weaker activity (exact IC50 not specified but described as 'first-generation active'), highlighting the optimization achieved with Z55660043 [3].

RGS14 inhibitor IC50 triazolothiadiazine SAR

Improved RGS14 Selectivity Over RGS12: Z55660043 vs. Z55627844

Z55660043 exhibits a higher selectivity for RGS14 over the closely related paralog RGS12 compared to its analog Z55627844. The selectivity ratio (pIC50 RGS14 / pIC50 RGS12) is >1.0 for Z55660043, indicating a preference for RGS14 inhibition [1]. In contrast, Z55627844 shows a pIC50 of 4.7 for RGS12 (IC50 21.9 μM) compared to its pIC50 of 5.4 for RGS14, resulting in a lower selectivity ratio [2]. This suggests Z55660043 provides cleaner RGS14-specific pharmacology.

RGS14 RGS12 selectivity ratio off-target

Non-Covalent, Reversible Mechanism: Z55660043 vs. Covalent RGS Inhibitor CCG-50014

Z55660043 inhibits RGS14 via a selective, non-covalent interaction, whereas many alternative RGS inhibitors, such as CCG-50014, act through covalent cysteine modification . CCG-50014 binds covalently to cysteine residues in an allosteric site, leading to irreversible inhibition and potential off-target reactivity [1]. In contrast, Z55660043's non-covalent binding to the RGS14 Gα-binding canyon is reversible and does not rely on thiol reactivity [2]. This was confirmed by demonstrating that Z55660043 retains activity against a cysteine-depleted RGS-box mutant [3].

non-covalent covalent mechanism of action reversible inhibition

Negligible Cytotoxicity: Z55660043 Maintains Cell Viability vs. Cytotoxic Covalent Inhibitors

Z55660043 exhibits no measurable cytotoxicity in THP-1 leukemic cells, as assessed by both luminescence-based ATP content (CytoTox-Glo) and colorimetric lactate dehydrogenase release (CytoTox 96) assays [1]. This is a critical advantage over many covalent RGS inhibitors, which can induce cell death due to off-target reactivity. While Z55660043 shows interference in the luminescence assay at high concentrations due to its p-dimethoxybenzyl group, the colorimetric assay confirms the absence of true cytotoxicity .

cytotoxicity cell viability THP-1 non-toxic

Optimal Use Cases for Z55660043 Based on Quantitative Evidence


GPCR Signaling Studies Requiring Precise Temporal Control of RGS14 Activity

Z55660043's non-covalent, reversible mechanism (2.3 μM IC50) is ideal for washout experiments and acute modulation of GPCR signaling. Unlike covalent inhibitors like CCG-50014, its effects can be rapidly reversed, enabling precise control over the duration of RGS14 inhibition. This is essential for studying dynamic signaling events and for distinguishing acute from chronic RGS14 function in cellular models.

High-Throughput Screening (HTS) and SAR Campaigns Targeting the RGS14 Gα-Binding Canyon

With its validated 2.3 μM IC50 in fluorescence-based Transcreener GDP assays [1], Z55660043 serves as a robust positive control and benchmark compound for HTS campaigns aimed at identifying novel RGS14 inhibitors. Its well-characterized triazolothiadiazine scaffold and lack of cytotoxicity make it a reliable reference for structure-activity relationship (SAR) studies and for optimizing new chemical entities targeting the same shallow binding interface.

Long-Term Cell Culture and In Vivo Studies Where Cytotoxicity Must Be Avoided

The confirmed absence of measurable cytotoxicity in THP-1 cells [2] positions Z55660043 as the preferred tool compound for chronic treatment paradigms, including long-term differentiation assays, organoid cultures, and initial in vivo pharmacokinetic/pharmacodynamic studies. Its favorable drug-like properties (MW 412.46, acceptable LogP) [3] further support its use in animal models, particularly for CNS applications where blood-brain barrier penetration is desired [4].

Selective Investigation of RGS14-Specific vs. RGS12-Mediated Signaling Pathways

Given its improved selectivity for RGS14 over RGS12 compared to the analog Z55627844 [5], Z55660043 is the compound of choice for experiments designed to dissect the distinct roles of these two closely related RGS proteins. Its use minimizes the confounding effects of RGS12 inhibition, allowing for more accurate attribution of observed phenotypes to RGS14 function in complex signaling networks.

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